methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that features a pyrrolopyrimidine core structure
Mechanism of Action
Target of Action
The compound, methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, also known as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, is primarily targeted towards the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .
Mode of Action
This compound acts as an inhibitor, disrupting the activity of one or more of the JAK family of enzymes . By doing so, it interferes with the JAK-STAT signaling pathway, which involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .
Biochemical Pathways
The disruption of the JAK-STAT signaling pathway by this compound can lead to a variety of diseases affecting the immune system . This pathway is a chain of interactions between proteins in the cell and is involved in cell division, death, and tumor formation processes .
Result of Action
The primary result of the action of this compound is the inhibition of the JAK-STAT signaling pathway . This disruption can lead to a variety of diseases affecting the immune system . It has therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple stepsFor instance, the reaction may involve the use of phosphorus oxychloride for chlorination and subsequent esterification with methanol .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Suzuki coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and thiols, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.
Suzuki coupling: Reagents include boronic acids and palladium catalysts, with conditions involving a base such as potassium carbonate and a solvent like tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrrolopyrimidines with various functional groups.
Suzuki coupling:
Scientific Research Applications
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is widely used in scientific research due to its versatility and unique structure. Its applications include:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: In the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound used in the synthesis of kinase inhibitors.
6-chloro-7-deazapurine: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable scaffold for the development of targeted therapies .
Properties
IUPAC Name |
methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-4-6(9)10-3-11-7(4)12-5/h2-3H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIPXNXFZLDDPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653360 | |
Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944709-69-7 | |
Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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